1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
The synthesis of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the condensation of 4-methoxyacetophenone with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and biotransformations.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with similar compounds such as:
1-(4-Methoxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and applications.
1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone: This compound contains an isoxazole ring instead of a pyrazole ring, leading to variations in reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(10(2)16)8-14-15(9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKVULQFAWKJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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